molecular formula C13H13Cl2N3O3 B123167 cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol CAS No. 67914-85-6

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Cat. No. B123167
CAS RN: 67914-85-6
M. Wt: 330.16 g/mol
InChI Key: NKUOWQPBYUKRIM-ZWNOBZJWSA-N
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Description

The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a chemical that features a 1,2,4-triazole ring, a dioxolane group, and a dichlorophenyl moiety. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the compound , they do provide insight into the structural components that make up the compound. For instance, the synthesis of related compounds with chlorophenyl and triazole rings has been reported, which often involves the formation of these rings through a series of chemical reactions that may include condensation, cyclization, and halogenation steps .

Molecular Structure Analysis

The molecular structure of the compound includes a 1,2,4-triazole ring, which is known to form dihedral angles with adjacent phenyl rings, as seen in related compounds . This can affect the overall shape and reactivity of the molecule. The dioxolane group is a cyclic acetal and can influence the compound's conformation and chemical stability.

Chemical Reactions Analysis

The chlorophenyl groups in the compound are likely to be reactive due to the presence of chlorine atoms, which can participate in various substitution reactions. The triazole ring is a versatile moiety that can engage in multiple chemical reactions, including nucleophilic and electrophilic substitutions, depending on the substituents present on the ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of chlorine atoms could increase the compound's density and boiling point, while the dioxolane group could affect its solubility in organic solvents. The compound's conformation, as influenced by the dihedral angles between the rings, would also play a role in its crystalline structure and melting point .

Scientific Research Applications

Antifungal Properties and Synthesis

  • Antifungal Applications : This compound, particularly in the form of Terconazole, exhibits significant antifungal properties. It has been found effective against vaginal candidosis in rats and dermatophytosis in guinea pigs (Heeres, Hendrickx, & van Cutsem, 1983).
  • Synthesis Methods : Synthesis methods for analogs of this compound, like Ketoconazole, have been explored, involving steps like lithiation and alkylation (Huang, Kim, Bauer, & Doss, 1997).

Pharmacological and Chemical Research

  • Itraconazole Research : Itraconazole, synthesized in 1980 and containing a similar chemical structure, is noted for its effectiveness as an oral antifungal for conditions like onychomycosis (Jain & Sehgal, 2001).
  • Extraction and Chemical Applications : Research has been conducted on the extraction of precious metals like gold(III), palladium(II), and platinum(IV) using derivatives of this compound, showcasing its potential in chemical extraction processes (Khisamutdinov, Murinov, & Shitikova, 2007).

Biological Activities and Applications

  • Fungicidal Activity : Certain derivatives of this compound have been synthesized and evaluated for fungicidal activity, particularly for the control of diseases like powdery mildew and bean rust (Gestel, Heeres, Janssen, & Reet, 1980).
  • Biological Activity Studies : Research into the biological activities of triazole compounds containing 1,3-dioxolane shows potential fungicide and plant growth regulator properties (Jian, Xiao, Xu, & Yu, 2005).

Photolysis and Structural Studies

  • Photolysis Research : Studies on the photolysis of propioconazole, a derivative, reveal insights into its degradation and the products formed, important for environmental and chemical stability considerations (Dureja, Walia, & Mukerjee, 1987).
  • Structural Characterization : The structural characterization of compounds related to cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol, such as 1H-1,2,4-triazol derivatives, has been conducted, providing a deeper understanding of their chemical properties (Shuang-hu, 2014).

properties

IUPAC Name

[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O3/c14-9-1-2-11(12(15)3-9)13(6-18-8-16-7-17-18)20-5-10(4-19)21-13/h1-3,7-8,10,19H,4-6H2/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUOWQPBYUKRIM-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

CAS RN

67914-85-6
Record name cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Reactant of Route 2
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Reactant of Route 3
Reactant of Route 3
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Reactant of Route 4
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Reactant of Route 5
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol
Reactant of Route 6
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Citations

For This Compound
2
Citations
FS Laube, G Sadowski - Industrial & Engineering Chemistry …, 2014 - ACS Publications
Liquid–liquid extraction is a potential separation process for the purification and isolation of pharmaceuticals. However, as considerable experimental effort is required to choose an …
Number of citations: 9 pubs.acs.org
F Laube, T Klein, G Sadowski - Industrial & Engineering Chemistry …, 2015 - ACS Publications
Liquid–liquid extraction is a potential separation process for the purification of active pharmaceutical ingredients (APIs). The design of an extraction step requires knowledge of the API …
Number of citations: 19 pubs.acs.org

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